

physical and chemical properties of deuterated m-Anisaldehyde

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Compound of Interest

Compound Name: *m*-Anisaldehyde-*d*3

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In-Depth Technical Guide to Deuterated m-Anisaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated m-Anisaldehyde. Given the limited availability of experimental data for the deuterated form, this document leverages data from its non-deuterated counterpart, m-Anisaldehyde, to provide estimations and context. The guide is intended for use in research, drug development, and other scientific applications where deuterated compounds are of interest.

Core Physical and Chemical Properties

Deuterium labeling is a powerful tool in mechanistic studies, quantitative analysis, and for altering metabolic profiles of pharmacologically active molecules. While specific experimental data for deuterated m-Anisaldehyde is scarce, its properties can be reliably extrapolated from the well-characterized non-deuterated form. The primary difference will be an increase in molecular weight corresponding to the number of deuterium atoms incorporated. Other physical properties such as boiling point, melting point, and density are expected to show minor variations.

Table 1: Physical and Chemical Properties of m-Anisaldehyde and Estimated Properties for Deuterated m-Anisaldehyde

Property	m-Anisaldehyde (Non-deuterated)	Deuterated m- Anisaldehyde (Formyl-d1) (Estimated)	Deuterated m- Anisaldehyde (Methoxy-d3) (Estimated)
Molecular Formula	C ₈ H ₈ O ₂ [1][2]	C ₈ H ₇ DO ₂	C ₈ H ₅ D ₃ O ₂
Molecular Weight	136.15 g/mol [1][2][3]	137.16 g/mol	139.17 g/mol
Appearance	Clear brown to colorless to light yellow liquid[1][4]	Clear, colorless to pale yellow liquid	Clear, colorless to pale yellow liquid
Boiling Point	228-229 °C[1]; 143 °C at 50 mmHg[3][5][6]	Slightly higher than non-deuterated form	Slightly higher than non-deuterated form
Melting Point	Not readily available (liquid at room temperature)	Not readily available	Not readily available
Density	1.117 g/mL at 20 °C[3][4][5]; 1.1149 g/cm ³ at 20 °C[1]	Slightly higher than non-deuterated form	Slightly higher than non-deuterated form
Refractive Index	n _{20/D} 1.553[3][5][6]	Similar to non-deuterated form	Similar to non-deuterated form
Flash Point	113 °C (closed cup)[5][6]	Similar to non-deuterated form	Similar to non-deuterated form
Solubility	Slightly soluble in water[1]. Soluble in organic solvents.	Similar to non-deuterated form	Similar to non-deuterated form
CAS Number	591-31-1[1][2][3][4]	Not available	Not available

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of deuterated compounds. The following sections detail the expected spectroscopic characteristics of deuterated m-Anisaldehyde based on the known spectra of its non-deuterated analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for verifying deuteration. The absence of a proton signal at a specific chemical shift and the potential presence of a deuterium signal (if observed) confirm successful labeling.

- ^1H NMR of m-Anisaldehyde (in DMSO- d_6):
 - δ 9.98 (s, 1H, Aldehyde)
 - δ 7.51 (d, $J = 6.2$ Hz, 2H, Aromatic)
 - δ 7.41 (s, 1H, Aromatic)
 - δ 7.30 – 7.25 (m, 1H, Aromatic)
 - δ 3.82 (s, 3H, Methoxy)^[7]
- ^{13}C NMR of m-Anisaldehyde (in DMSO- d_6):
 - δ 193.0, 159.8, 137.6, 130.3, 122.5, 121.0, 112.9, 55.4^[7]

Implications of Deuteration:

- Formyl- d_1 -m-Anisaldehyde: The singlet at ~ 9.98 ppm in the ^1H NMR spectrum would disappear.
- Methoxy- d_3 -m-Anisaldehyde: The singlet at ~ 3.82 ppm in the ^1H NMR spectrum would disappear. In the ^{13}C NMR, the methoxy carbon signal would likely show a multiplet due to C-D coupling.

Mass Spectrometry (MS)

Mass spectrometry provides a direct measure of the mass increase due to deuteration.

- m-Anisaldehyde: Molecular Ion (M^+) at $m/z = 136.15$ ^{[1][8]}
- Deuterated m-Anisaldehyde: The molecular ion peak will shift according to the number of deuterium atoms incorporated. For example, a mono-deuterated species would show a molecular ion at $m/z \approx 137.16$.

Infrared (IR) Spectroscopy

IR spectroscopy can also indicate deuteration through shifts in vibrational frequencies.

- m-Anisaldehyde: Key stretches include C-H (aldehyde), C=O (aldehyde), and C-O (methoxy).
- Deuterated m-Anisaldehyde:
 - Formyl-d1: The C-H stretching frequency of the aldehyde group (typically around 2700-2900 cm^{-1}) would be replaced by a C-D stretch at a lower wavenumber (around 2000-2200 cm^{-1}).
 - Methoxy-d3: The C-H stretches of the methoxy group would be replaced by C-D stretches at lower wavenumbers.

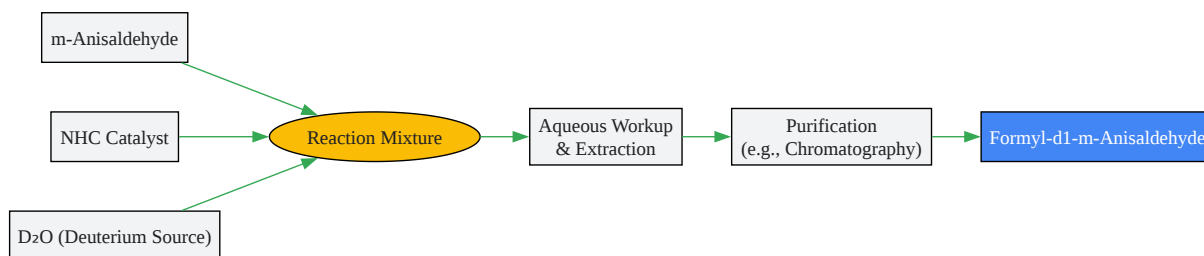
Experimental Protocols

While specific protocols for deuterated m-Anisaldehyde are not readily available, general methods for the deuteration of aldehydes are well-established.

Synthesis of Formyl-d1-m-Anisaldehyde

A common method for introducing deuterium at the formyl position is through N-heterocyclic carbene (NHC) catalysis in the presence of D_2O .^{[9][10][11]}

General Workflow for NHC-Catalyzed H/D Exchange:



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Figure 1: General workflow for the synthesis of formyl-d1-m-Anisaldehyde.

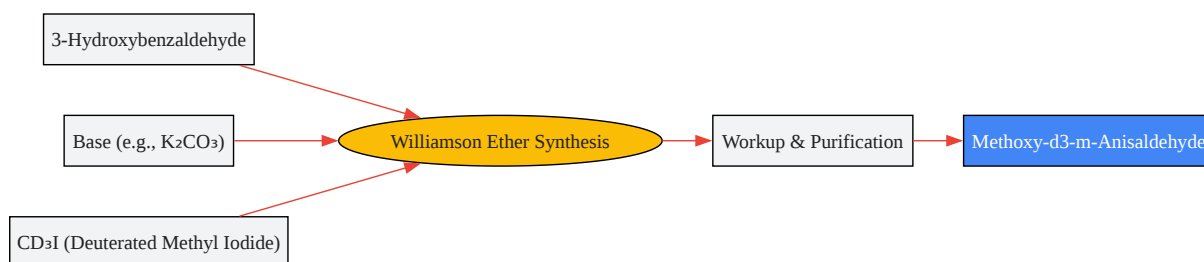
Methodology:

- m-Anisaldehyde is dissolved in a suitable solvent.
- An N-heterocyclic carbene (NHC) catalyst is added.
- D₂O is introduced as the deuterium source.
- The reaction is stirred, typically at room temperature, until H/D exchange is complete.
- The reaction is quenched, and the product is extracted with an organic solvent.
- The crude product is purified, for example, by column chromatography.

Synthesis of Methoxy-d3-m-Anisaldehyde

Deuteration at the methoxy position would typically involve the synthesis of the molecule using a deuterated precursor, such as deuterated methyl iodide (CD₃I).

General Synthetic Pathway:



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Figure 2: General synthetic pathway for methoxy-d3-m-Anisaldehyde.

Methodology:

- 3-Hydroxybenzaldehyde is treated with a base (e.g., potassium carbonate) to deprotonate the hydroxyl group.
- Deuterated methyl iodide (CD₃I) is added as the electrophile.
- The reaction proceeds via a Williamson ether synthesis mechanism.
- After the reaction is complete, the product is worked up and purified.

Applications in Research and Drug Development

Deuterated m-Anisaldehyde can serve as a valuable tool in several areas:

- **Metabolic Studies:** Replacing protons with deuterium can alter the rate of metabolic processes (the kinetic isotope effect). This can be used to study the metabolic fate of m-Anisaldehyde or related compounds.
- **Tracer Studies:** Deuterium-labeled compounds can be used as internal standards in quantitative mass spectrometry-based assays, such as in pharmacokinetic studies.

- Mechanistic Elucidation: The position of the deuterium label can provide insights into reaction mechanisms.

Safety and Handling

The safety and handling precautions for deuterated m-Anisaldehyde are expected to be similar to those for the non-deuterated compound.

- Hazards: May cause skin, eye, and respiratory irritation.[5]
- Handling: Use in a well-ventilated area with appropriate personal protective equipment (gloves, safety glasses).
- Storage: Store in a cool, dry place away from strong oxidizing agents.[1][4]

This guide provides a foundational understanding of deuterated m-Anisaldehyde for research and development purposes. As more experimental data becomes available, this information will be updated.

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